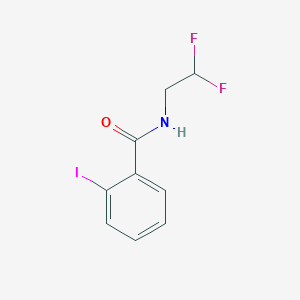
N-(2,2-difluoroethyl)-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-difluoroethyl)-2-iodobenzamide is a compound that has gained attention in various fields of scientific research due to its unique chemical properties. The presence of both fluorine and iodine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound in medicinal chemistry, materials science, and other areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with 2,2-difluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-difluoroethyl)-2-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols. Conditions often involve the use of bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products include corresponding oxides.
Reduction Reactions: Products include deiodinated benzamides.
Applications De Recherche Scientifique
N-(2,2-difluoroethyl)-2-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals due to its ability to modulate biological activity and improve drug properties.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-(2,2-difluoroethyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. The iodine atom can participate in halogen bonding, further influencing its biological activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,2,2-trifluoroethyl)-2-iodobenzamide
- 2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds
- Difluoromethylated ketoimines
Uniqueness
N-(2,2-difluoroethyl)-2-iodobenzamide is unique due to the specific combination of fluorine and iodine atoms in its structure. This combination imparts distinct reactivity and stability, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of properties that can be tailored for specific uses in medicinal chemistry, materials science, and other fields .
Propriétés
Formule moléculaire |
C9H8F2INO |
|---|---|
Poids moléculaire |
311.07 g/mol |
Nom IUPAC |
N-(2,2-difluoroethyl)-2-iodobenzamide |
InChI |
InChI=1S/C9H8F2INO/c10-8(11)5-13-9(14)6-3-1-2-4-7(6)12/h1-4,8H,5H2,(H,13,14) |
Clé InChI |
NETILKFZRYUDCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCC(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


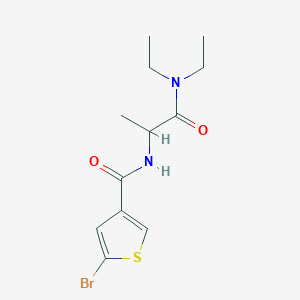
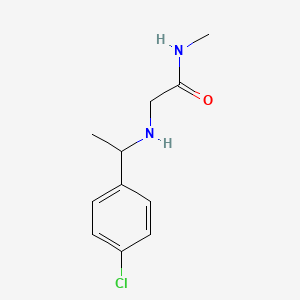
![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)

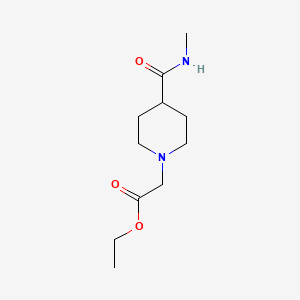
![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)

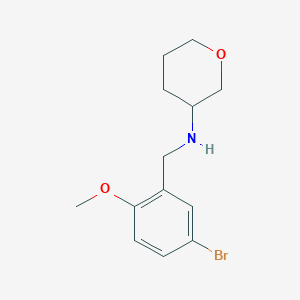
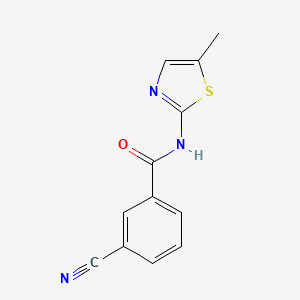
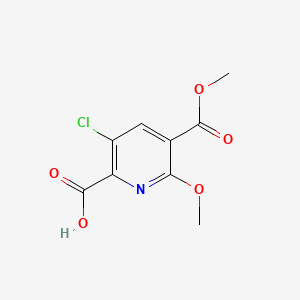
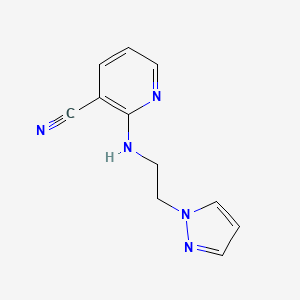
![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
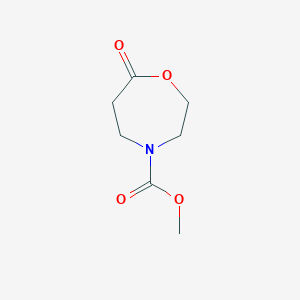
![Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14906887.png)
